molecular formula C4H3ClN2OS B2513632 2-Chloro-1,3-thiazole-5-carbaldehyde oxime CAS No. 303987-38-4

2-Chloro-1,3-thiazole-5-carbaldehyde oxime

Cat. No.: B2513632
CAS No.: 303987-38-4
M. Wt: 162.59
InChI Key: XRCSXPRUVFLEDY-FARCUNLSSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds being integral to numerous biological processes and pharmaceutical agents. The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen, is a prominent scaffold in this domain. nih.govfabad.org.tr Its presence in a molecule can confer a range of biological activities, and it is a key component in many approved drugs. fabad.org.tr The incorporation of a chlorine atom and a carbaldehyde oxime group onto this thiazole core in 2-Chloro-1,3-thiazole-5-carbaldehyde oxime creates a molecule with multiple reactive sites, enhancing its potential as a versatile building block in the synthesis of more complex heterocyclic systems.

The oxime functional group (-C=N-OH) further elevates the significance of this compound. Oximes are known for their coordinating properties and their role as intermediates in various chemical transformations, including the synthesis of amides, nitriles, and other nitrogen-containing heterocycles. The interplay between the electron-withdrawing nature of the chloro-substituent and the thiazole ring, combined with the reactivity of the oxime, presents a rich field for academic investigation into reaction mechanisms and the development of novel synthetic methodologies.

Overview of Research Directions and Scope within Thiazole and Oxime Chemistry

Research involving thiazole derivatives is vast and multifaceted, with a significant focus on medicinal chemistry. Thiazoles are recognized as "privileged structures" due to their frequent appearance in biologically active compounds with a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govfabad.org.tr Consequently, a primary research direction for this compound is its potential as a precursor or key intermediate in the synthesis of novel therapeutic agents.

The oxime moiety is also a well-established pharmacophore in drug discovery. The incorporation of an oxime can enhance the biological activity of a molecule and improve its pharmacokinetic profile. For instance, various oxime derivatives have been investigated for their potential as enzyme inhibitors and as agents for treating organophosphate poisoning. Therefore, the research scope for this compound extends to the exploration of its own intrinsic biological activity and its use in the generation of libraries of new thiazole-based oximes for high-throughput screening. Furthermore, the unique electronic and structural features of this compound make it a candidate for investigation in materials science, potentially in the development of novel ligands for catalysis or as functional organic materials.

Interactive Data Table: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound303987-38-4C4H3ClN2OS162.60
2-Chloro-1,3-thiazole-5-carbaldehyde95453-58-0C4H2ClNOS147.58
2-Aminothiazole96-50-4C3H4N2S100.14
Thiazole288-47-1C3H3NS85.13

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-chloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-4-6-1-3(9-4)2-7-8/h1-2,8H/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSXPRUVFLEDY-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=N1)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro 1,3 Thiazole 5 Carbaldehyde Oxime and Its Precursors

Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde (Precursor)

The synthesis of the precursor aldehyde is a critical first step, and several methodologies have been applied to achieve this transformation on thiazole (B1198619) rings.

Formylation Reactions (e.g., using 2-chlorothiazole (B1198822) and ethyl formate)

A direct and effective method for the synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde involves the formylation of 2-chlorothiazole. One documented procedure utilizes n-butyllithium (n-BuLi) to deprotonate the 5-position of the thiazole ring at low temperatures, followed by quenching with an electrophilic formylating agent such as ethyl formate (B1220265). researchgate.net

The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at -78 °C to ensure the stability of the lithiated intermediate. The subsequent addition of ethyl formate introduces the formyl group. An aqueous workup with a mild acid, such as saturated ammonium (B1175870) chloride, is then performed to neutralize the reaction mixture and afford the desired aldehyde. This method has been reported to provide a good yield of the product. researchgate.net

Table 1: Formylation of 2-Chlorothiazole
Starting MaterialReagentsSolventTemperatureYieldReference
2-Chlorothiazolen-Butyllithium, Ethyl formateTetrahydrofuran (THF)-78 °C73% researchgate.net

Grignard Exchange and Amide Hydrolysis Approaches (as applied to related thiazole carboxaldehydes)

An alternative strategy for the formylation of thiazole rings, particularly applicable to bromo-substituted thiazoles, is the use of Grignard exchange reactions. This approach avoids the need for cryogenic temperatures that are often required for direct lithiation. The process involves the reaction of a bromo-thiazole with a Grignard reagent, such as isopropylmagnesium chloride, to form a more stable thiazolyl Grignard reagent. This intermediate can then react with a formylating agent like N,N-dimethylformamide (DMF). Subsequent hydrolysis of the resulting adduct yields the desired thiazole carboxaldehyde. While this method has been successfully applied to other thiazole systems, its specific application to 2-chlorothiazole to produce 2-chloro-1,3-thiazole-5-carbaldehyde would depend on the relative reactivity of the chloro and a potential bromo substituent.

Vilsmeier-Haack Formylation (as applied to related thiazole carboxaldehydes)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

This electrophilic reagent can then attack the electron-rich thiazole ring to introduce a formyl group. The reaction is generally mild and efficient for activated substrates. ijpcbs.com For thiazoles, the success of the Vilsmeier-Haack reaction is dependent on the electronic properties of the substituents on the ring. The presence of the electron-withdrawing chloro group at the 2-position might deactivate the ring towards this electrophilic substitution, potentially requiring harsher reaction conditions or resulting in lower yields compared to more electron-rich thiazole derivatives.

Preparation from 2,4-Thiazolidinedione (B21345) (for related dichloro-thiazole carboxaldehydes)

The synthesis of chloro-substituted thiazole carboxaldehydes can also be approached from different starting materials. While a direct, documented pathway from 2,4-thiazolidinedione to 2-chloro-1,3-thiazole-5-carbaldehyde is not readily found in the literature, synthetic routes starting from thiazolidinedione derivatives often involve multiple steps to build up the desired substitution pattern. For instance, the Vilsmeier-Haack formylation has been applied to related heterocyclic systems derived from 2,4-thiazolidinedione, suggesting that with appropriate modifications and functional group interconversions, a multi-step synthesis could potentially be devised. researchgate.net However, this would likely be a more complex and less direct approach compared to the direct formylation of 2-chlorothiazole.

Oximation of 2-Chloro-1,3-thiazole-5-carbaldehyde

The conversion of the aldehyde functional group in 2-chloro-1,3-thiazole-5-carbaldehyde to an oxime is a standard chemical transformation. This reaction involves treating the aldehyde with hydroxylamine (B1172632) or one of its salts, typically hydroxylamine hydrochloride.

The reaction is generally carried out in a protic solvent, such as ethanol, and often in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. The base, such as sodium acetate (B1210297) or pyridine (B92270), facilitates the formation of free hydroxylamine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding oxime. The reaction of a related compound, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, with hydroxylamine proceeds to form the unrearranged oxime product, which demonstrates the feasibility of this transformation on similar chloro-substituted heterocyclic aldehydes. rsc.org

Table 2: General Oximation Reaction
Starting MaterialReagentsSolventConditionsProduct
2-Chloro-1,3-thiazole-5-carbaldehydeHydroxylamine hydrochloride, Base (e.g., sodium acetate)EthanolRoom temperature or gentle heating2-Chloro-1,3-thiazole-5-carbaldehyde oxime

Novel Synthetic Approaches and Green Chemistry Considerations (e.g., Microwave Activation for Oxime Formation)

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. For oxime formation, green chemistry principles have been successfully applied, with a particular focus on reducing solvent use and reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. The oximation of aldehydes, including heteroaromatic aldehydes, can be significantly accelerated under microwave irradiation. mdpi.com These reactions can often be performed under solvent-free conditions or in greener solvents like water or ethanol. For instance, the reaction of an aldehyde with hydroxylamine hydrochloride can be carried out in the presence of a solid support like titanium dioxide (TiO₂) under microwave irradiation, leading to the formation of the oxime in a much shorter time frame compared to conventional heating methods. mdpi.com Such approaches not only enhance the reaction efficiency but also align with the principles of green chemistry by minimizing energy consumption and waste generation.

Table 3: Comparison of Conventional vs. Microwave-Assisted Oximation
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes mdpi.com
SolventOften organic solventsSolvent-free or green solvents mdpi.com
Energy ConsumptionHigherLower

Reactivity and Chemical Transformations of 2 Chloro 1,3 Thiazole 5 Carbaldehyde Oxime

Reactions of the Oxime Moiety

The oxime functional group (C=N-OH) is a versatile entity, susceptible to a variety of transformations including oxidation, reduction, dehydration, and derivatization of the hydroxyl group.

Oxidation Reactions of the Oxime Group

While specific studies on the oxidation of 2-chloro-1,3-thiazole-5-carbaldehyde oxime are not extensively documented, the oxidation of aldoximes is a known transformation in organic synthesis. Generally, the oxidation of an aldoxime can lead to the corresponding nitrile oxide or, under more vigorous conditions, cleavage to the parent carbonyl compound. However, a plausible and synthetically useful transformation is the direct oxidation to the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effect this conversion. The reaction would likely proceed by oxidative cleavage of the C=N bond, followed by oxidation of the resulting aldehyde intermediate to the carboxylic acid.

A hypothetical reaction scheme for the oxidation to 2-chloro-1,3-thiazole-5-carboxylic acid is presented below.

ReactantReagentProduct
This compoundPotassium Permanganate2-Chloro-1,3-thiazole-5-carboxylic acid

This table represents a plausible transformation based on general principles of organic chemistry.

Reduction Reactions of the Oxime Group to Amines

The reduction of oximes is a common and reliable method for the synthesis of primary amines. For this compound, this transformation would yield (2-chloro-1,3-thiazol-5-yl)methanamine, a valuable building block for pharmaceuticals and agrochemicals. Various reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a widely used method. Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt can also be effective. Care must be taken to avoid reduction of the chloro-substituent on the thiazole (B1198619) ring, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

ReactantReagent(s)Product
This compoundH₂, Pd/C or Raney Ni(2-Chloro-1,3-thiazol-5-yl)methanamine
This compoundLiAlH₄ or NaBH₄/CoCl₂(2-Chloro-1,3-thiazol-5-yl)methanamine

This table outlines common methods for the reduction of oximes to amines.

Dehydration to Nitriles (Conversion to 2-Chloro-1,3-thiazole-5-carbonitrile)

The dehydration of aldoximes provides a direct route to nitriles. This transformation is typically achieved using a variety of dehydrating agents. For the conversion of this compound to 2-chloro-1,3-thiazole-5-carbonitrile, common reagents include acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide.

The reaction with acetic anhydride is a widely employed method, proceeding through the formation of an O-acetyl oxime intermediate, which then undergoes elimination of acetic acid to yield the nitrile. This method is generally high-yielding and tolerant of various functional groups.

ReactantReagentProduct
This compoundAcetic Anhydride2-Chloro-1,3-thiazole-5-carbonitrile

This table illustrates a standard method for the dehydration of aldoximes.

Oxime Ether and Oxime Ester Formation

The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form oxime ethers and esters. These derivatives are important in their own right, often exhibiting unique biological activities or serving as precursors for further transformations.

Oxime Ether Formation: O-alkylation of this compound can be achieved by reaction with an alkyl halide in the presence of a base. The base, such as sodium hydride or a carbonate, deprotonates the oxime hydroxyl group to form the more nucleophilic oximate anion, which then displaces the halide from the alkylating agent.

Oxime Ester Formation: O-acylation can be accomplished by reacting the oxime with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. O-acyl oximes are particularly interesting as they can serve as precursors for iminyl radicals.

ReactantReagent(s)Product Type
This compoundAlkyl Halide, BaseOxime Ether
This compoundAcyl Chloride or Anhydride, BaseOxime Ester

This table summarizes the general synthesis of oxime ethers and esters.

Iminyl Radical Chemistry and Cyclization Reactions

Iminyl radicals, which can be generated from oxime derivatives, are highly reactive intermediates that can participate in a variety of useful chemical transformations, including cyclization reactions. rsc.orgnih.govrsc.org O-acyl or O-aryl oximes are common precursors for iminyl radicals, which can be generated under thermal, photochemical, or redox conditions.

In the context of this compound, if an appropriate unsaturated tether were attached to the molecule (for example, through an oxime ether linkage), the generation of an iminyl radical could initiate an intramolecular cyclization. This strategy is a powerful tool for the construction of nitrogen-containing heterocyclic systems. nsf.gov For instance, an O-alkenyl oxime ether of the title compound could, upon iminyl radical formation, undergo a 5-exo-trig cyclization to form a fused pyrroline (B1223166) ring system.

Reactions Involving the Thiazole Ring System

The 2-chloro-1,3-thiazole core of the molecule is an electron-deficient aromatic system, which influences its reactivity. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The electron-withdrawing nature of the thiazole ring, further enhanced by the chlorine atom, activates the C2 position towards attack by nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form new C-N, C-O, and C-S bonds, respectively. This reactivity allows for the introduction of diverse functionalities at the 2-position of the thiazole ring, significantly expanding the synthetic utility of this compound and its derivatives.

The outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, reaction with a primary or secondary amine would lead to the corresponding 2-amino-1,3-thiazole derivative.

ReactantNucleophileProduct Type
This compoundAmine (R₂NH)2-(Dialkylamino)-1,3-thiazole-5-carbaldehyde oxime
This compoundAlkoxide (RO⁻)2-Alkoxy-1,3-thiazole-5-carbaldehyde oxime
This compoundThiolate (RS⁻)2-(Alkylthio)-1,3-thiazole-5-carbaldehyde oxime

This table provides examples of nucleophilic aromatic substitution on the 2-chlorothiazole (B1198822) ring.

Electrophilic Substitution Reactions on the Thiazole Ring

There is a notable absence of documented electrophilic substitution reactions performed directly on the thiazole ring of this compound in scientific literature. This can be attributed to the electronic nature of the substituted thiazole ring. The thiazole ring itself is considered an electron-deficient aromatic system. This deficiency is significantly amplified by the presence of two strongly electron-withdrawing groups: the chlorine atom at the C-2 position and the carbaldehyde oxime group at the C-5 position.

Theoretical calculations on the parent thiazole molecule indicate that the C-5 position is the most favorable site for electrophilic attack. researchgate.net However, in the title compound, this position is already functionalized. The combined deactivating effect of the substituents makes the thiazole ring highly resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Consequently, this class of transformation is not a synthetically viable pathway for the further functionalization of this molecule.

Nucleophilic Substitution Reactions at the C-2 Chlorine Atom and other positions

The most significant and widely exploited reaction pathway for this compound and related 2-chlorothiazole derivatives is nucleophilic aromatic substitution (SNAr) at the C-2 position. The electron-withdrawing nature of the thiazole ring nitrogen and the C-5 substituent facilitates the attack of nucleophiles at the C-2 carbon, leading to the displacement of the chloride leaving group. cas.cn

A variety of nucleophiles can be employed to displace the C-2 chlorine, providing a versatile method for synthesizing a diverse range of 2-substituted thiazole derivatives. This reactivity is well-documented for other 2-chlorothiazole systems. For instance, the substitution of chlorine with fluorine has been successfully achieved using potassium fluoride (B91410) under microwave irradiation, a reaction that proceeds in high yield and is crucial for the synthesis of potential PET radioligands. nih.gov The 2-chloro derivatives are often more efficient precursors for such fluorination reactions compared to their 2-bromo counterparts. nih.gov

The reaction can be generalized to a broad scope of nucleophiles, including amines, alkoxides, and thiols, to generate the corresponding 2-amino, 2-alkoxy, and 2-thioalkyl thiazole derivatives, respectively.

Table 1: Representative Nucleophilic Substitution Reactions at the C-2 Position

Nucleophile (Nu-H) Reagent/Conditions Product
Fluoride KF, Kryptofix 2.2.2, DMSO, MW 2-Fluoro-1,3-thiazole-5-carbaldehyde oxime
Primary/Secondary Amine (R₂NH) Base (e.g., Et₃N), Solvent (e.g., THF) 2-(Dialkylamino)-1,3-thiazole-5-carbaldehyde oxime
Alcohol (ROH) NaH, Solvent (e.g., THF) 2-Alkoxy-1,3-thiazole-5-carbaldehyde oxime
Thiol (RSH) Base (e.g., NaH), Solvent (e.g., DMF) 2-(Alkylthio)-1,3-thiazole-5-carbaldehyde oxime

This table presents potential transformations based on the known reactivity of analogous 2-chlorothiazole compounds. Specific conditions for the oxime derivative may require optimization.

Derivatives and Structural Analogues of 2 Chloro 1,3 Thiazole 5 Carbaldehyde Oxime

Design and Synthesis of Pyrazole (B372694) Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety

A notable area of research has been the synthesis of novel pyrazole oxime derivatives that incorporate the 2-chloro-5-thiazolyl moiety. bohrium.comnih.gov These compounds are designed by coupling the 2-chloro-1,3-thiazole-5-carbaldehyde oxime scaffold with various pyrazole derivatives. The synthesis typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with different pyrazole oximes. acs.org

The general synthetic route commences with the preparation of 5-chloro-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde from ethyl 4,4,4-trifluoroacetoacetate. acs.org This intermediate is then treated with hydroxylamine (B1172632) hydrochloride to form the corresponding pyrazole oxime. acs.org The final step involves the reaction of this pyrazole oxime with 2-chloro-5-(chloromethyl)thiazole in the presence of a catalyst, such as cesium chloride, to yield the target pyrazole oxime derivatives containing the 2-chloro-5-thiazolyl moiety. acs.org

Table 1: Examples of Synthesized Pyrazole Oxime Derivatives with a 2-Chloro-5-thiazolyl Moiety
CompoundStarting MaterialsKey Reaction StepsReference
Pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety2-chloro-5-(chloromethyl)thiazole, various pyrazole oximesCondensation reaction catalyzed by cesium chloride acs.org
1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazoleEthyl 4,4,4-trifluoroacetoacetate, 40% methylhydrazineCondensation acs.org
5-Chloro-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazole, DMF, POCl₃Vilsmeier-Haack chloroformylation acs.org

Preliminary bioassays of these compounds have shown that while they possess low acaricidal activity, many exhibit significant insecticidal activity against certain pests. nih.govacs.org Further structural optimization and exploration of structure-activity relationships are ongoing areas of research. acs.org

Derivatives with Modified Oxime Linkers and Heterocyclic Core Structures (e.g., Imidazothiazole Oxime Analogs)

Modification of the oxime linker and the core heterocyclic structure has led to the development of new analogues. For instance, the Vilsmeier-Haack reagent has been utilized to introduce a formyl group at the 5-position of 6-(4-bromophenyl)imidazo[2,1-b]thiazole, which can then be converted to Schiff bases and further cyclized to form oxazepine and imidazolone (B8795221) derivatives. chemmethod.com This demonstrates the utility of the formyl group as a handle for further chemical transformations.

Research has also focused on designing piperidyl thiazole (B1198619) derivatives containing oxime ether and oxime ester moieties. nih.gov These studies explore how the relative positions of nitrogen atoms within the thiazole and isoxazoline (B3343090) rings influence the biological activity of the resulting compounds. nih.gov

Thiazole Ring Modifications in Related Thiazole-5-carbaldehyde Oximes (e.g., 2-Phenoxy Substituents)

Modifications to the thiazole ring itself, such as the introduction of 2-phenoxy substituents, have been investigated to create new derivatives of thiazole-5-carbaldehyde oximes. nih.gov The synthesis of these compounds often starts from commercially available precursors which undergo nucleophilic substitution reactions to introduce the desired phenoxy group. For example, the activated C-Cl bond at the 5-position of a pyrazole ring allows for the smooth introduction of substituted phenol (B47542) nucleophiles. nih.gov

These structural modifications can significantly impact the biological properties of the resulting molecules. For instance, the presence of specific substituents on the phenyl ring has been shown to be important for the insecticidal activity of some pyrazole oxime derivatives. nih.gov

Exploration of Other Heterocyclic Fusions (e.g., Pyrrole-Thiazole Conjugates)

The fusion of the thiazole ring with other heterocyclic systems, such as pyrrole, has been explored to generate novel conjugates. The synthesis of such compounds can involve multi-step reaction sequences. For instance, the reaction between 2-chloroacetamidothiophenes and amidinothioureas can yield thiazole-thiophene conjugates. nih.gov While direct synthesis of pyrrole-thiazole conjugates from this compound is not explicitly detailed in the provided context, the general principle of fusing heterocyclic rings is a common strategy in medicinal chemistry to explore new chemical space and biological activities.

Strategies for Diverse Substitution Patterns on the Thiazole and Oxime Scaffolds

A variety of synthetic strategies are employed to achieve diverse substitution patterns on both the thiazole and oxime scaffolds, allowing for the fine-tuning of their chemical and biological properties. acs.orgresearchgate.net

For the thiazole ring, electrophilic substitution reactions can occur at the 4- or 5-position, depending on the substituent at the 2-position. pharmaguideline.com The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 5-position of the thiazole ring. chemmethod.comresearchgate.net This formyl group can then serve as a precursor for various other functional groups. chemmethod.com The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is a classical and widely used method for constructing the thiazole ring itself, allowing for the introduction of substituents at various positions. bepls.com

Regarding the oxime scaffold, the oxime group can be formed by reacting the corresponding aldehyde or ketone with hydroxylamine. orientjchem.org The oxygen atom of the oxime can be further functionalized to create oxime ethers or esters. nih.gov For example, the condensation of pyrazole carbaldehydes with hydroxylamine, followed by reaction with a suitable alkylating or acylating agent, can produce a variety of oxime derivatives. acs.orgnih.gov

Table 2: Synthetic Strategies for Diversification
ScaffoldReaction TypeReagents/ConditionsOutcomeReference
Thiazole RingHantzsch Synthesisα-haloketones, thioamidesFormation of substituted thiazole ring bepls.com
Thiazole RingVilsmeier-Haack ReactionPOCl₃, DMFFormylation at the 5-position chemmethod.com
Oxime ScaffoldOximationHydroxylamine hydrochlorideFormation of the oxime from a carbonyl group orientjchem.org
Oxime ScaffoldEtherification/EsterificationAlkyl halides/Acyl chloridesFormation of oxime ethers or esters nih.gov

These synthetic methodologies provide a robust toolbox for creating a library of this compound derivatives with diverse substitution patterns, enabling comprehensive structure-activity relationship studies.

Applications in Chemical Synthesis and As Building Blocks

Utilization as a Versatile Building Block for Complex Heterocyclic Scaffolds

2-Chloro-1,3-thiazole-5-carbaldehyde oxime, and its precursor aldehyde, are recognized as valuable building blocks in organic synthesis. guidechem.com The thiazole (B1198619) ring is a privileged motif found in numerous biologically active natural products, and its presence in this compound provides a foundation for constructing more complex heterocyclic systems. rsc.org The functional groups on the molecule offer multiple reactive sites for chemical modification.

The chlorine atom at the 2-position of the thiazole ring can be substituted through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The oxime group itself can undergo several transformations, such as reduction to an amine or dehydration to a nitrile, further expanding its synthetic utility. This versatility allows chemists to use this compound to create a wide array of intricate molecular architectures, including fused heterocyclic systems and other novel scaffolds relevant to medicinal chemistry. rsc.org

Precursor for Pharmaceutical and Agrochemical Intermediates

The core structure of 2-Chloro-1,3-thiazole-5-carbaldehyde is a key component in the development of new pharmaceutical and agrochemical products. guidechem.com The thiazole nucleus is a fundamental part of many pesticides. By modifying the structure of this starting material, chemists can design and synthesize new active ingredients for agrochemicals.

Research has demonstrated that intermediates containing the 2-chloro-thiazole moiety are crucial for manufacturing potent agrochemicals. researchgate.net For example, 2-chloro-5-chloromethyl-thiazole, a related intermediate, is pivotal in preparing compounds with pesticidal action. google.com The development of novel derivatives from this class of compounds has led to the discovery of molecules with significant insecticidal activity, highlighting the importance of the 2-chloro-thiazole scaffold in creating effective crop protection agents. bohrium.com

Table 1: Applications of 2-Chloro-thiazole Derivatives

Application Area Role of 2-Chloro-thiazole Moiety Example Compound Class
Agrochemicals Core scaffold for pesticidal and insecticidal compounds. google.combohrium.com Pyrazole (B372694) oxime ethers, Cyanoacrylates. bohrium.comnih.gov
Pharmaceuticals Building block for therapeutically valuable scaffolds. guidechem.comnih.gov Thiazole-based antimicrobial and anticancer agents. scispace.com

| Organic Synthesis | Versatile intermediate for complex heterocycles. guidechem.com | Fused thiazole ring systems. rsc.org |

Role in the Synthesis of Novel Pyrazole Oxime Ethers

A significant application of the 2-chloro-thiazole framework is in the synthesis of novel pyrazole oxime ethers. These compounds are of high interest in agrochemical research due to their potential biological activities. In a notable study, a series of new pyrazole oxime derivatives featuring the 2-chloro-5-thiazolyl moiety were synthesized and evaluated for their insecticidal properties. bohrium.com

The synthesis typically involves coupling a pyrazole-based intermediate with the 2-chloro-thiazole structure. The resulting hybrid molecules were tested against various pests. The bioassays revealed that many of the synthesized compounds exhibited excellent insecticidal activity against aphids (Aphis medicagini), even at low concentrations. bohrium.com This demonstrates the successful integration of the 2-chloro-thiazole moiety into the pyrazole oxime ether scaffold to create potent insecticidal agents. bohrium.com

Intermediate in the Preparation of Nitriles for Herbicidal Compounds

This compound serves as a direct precursor to 2-chloro-1,3-thiazole-5-carbonitrile. This transformation is a standard organic reaction where the oxime is dehydrated to form a nitrile group (-C≡N). This nitrile is a valuable intermediate in its own right, particularly in the synthesis of herbicidal compounds.

The resulting 2-chloro-thiazole-5-carbonitrile moiety can be incorporated into larger molecules to create active herbicidal agents. For instance, a series of 2-cyanoacrylates containing the 2-chloro-5-thiazolyl group were synthesized and found to be effective herbicides that act by inhibiting photosystem II (PSII) electron transport. nih.gov One of the compounds in this series demonstrated excellent herbicidal activity at application rates as low as 75 grams per hectare. nih.gov This highlights the role of the nitrile derived from this compound as a key component in the development of a novel class of herbicides. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Chloro-1,3-thiazole-5-carbaldehyde
2-chloro-5-chloromethyl-thiazole
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate

Structure Activity Relationship Sar Studies for 2 Chloro 1,3 Thiazole 5 Carbaldehyde Oxime Derivatives

Correlative Analysis of Structural Features and Bioactivity within Derivatives

The general structure of the derivatives consists of a 2-chloro-1,3-thiazole core linked via an oxime ether bridge to various substituted aromatic or heteroaromatic systems, such as pyrazole (B372694), phenyl, or pyridyl moieties. The thiazole (B1198619) ring is a well-established pharmacophore known for a wide spectrum of biological activities. nih.govglobalresearchonline.net The incorporation of a pyrazole ring, another privileged heterocyclic scaffold, often leads to compounds with significant therapeutic or agrochemical potential. nih.govmdpi.com

Influence of Substituent Modifications on Biological Activities (In vitro, non-clinical)

Contributions of Substituted Pyrazole, Phenyl, and Pyridyl Moieties

The nature and position of substituents on the terminal pyrazole, phenyl, or pyridyl rings have a significant impact on the biological activity of the derivatives.

Pyrazole and Phenyl Substitutions: In a study of pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety, the substituents on a phenyl ring attached to the pyrazole were varied. bohrium.com It was found that analogs with a 4-substituted phenyl group sometimes exhibited higher insecticidal activity. bohrium.com This highlights the importance of the substitution pattern on the distal ring.

Another study on pyrazole oxime derivatives with a 5-trifluoromethyl pyridyl moiety investigated the effects of substitutions on a 5-aryloxy group on the pyrazole ring. nih.gov The results, summarized in the table below, indicated a clear substituent effect on acaricidal activity against Tetranychus cinnabarinus.

Compound TypeSubstituent on Phenyl Ring CAcaricidal Activity
5-alkoxy pyrazole-No activity at 200 µg/mL
5-aryloxy pyrazole2-halogen or 2-methoxyReduced activity
5-aryloxy pyrazole3-halogen or 3-methoxyReduced activity
5-aryloxy pyrazole4-fluoro or 4-chloroHigh activity
5-aryloxy pyrazole4-methylHigh activity
5-aryloxy pyrazole4-methoxyModerate activity

These findings demonstrate that electron-withdrawing groups (F, Cl) or a small alkyl group (CH₃) at the para-position of the phenyl ring are favorable for acaricidal activity, whereas substituents at the ortho or meta positions are detrimental. nih.gov

Pyridyl Moiety: The substitution of a phenyl ring with a pyridyl group is a common strategy in medicinal chemistry to modulate properties such as solubility, basicity, and hydrogen bonding capacity. nih.gov In the design of novel bioactive molecules, integrating a 5-trifluoromethyl pyridyl unit into the scaffold of pyrazole oxime derivatives has been explored. nih.gov The trifluoromethyl (CF₃) group is known to enhance metabolic stability and membrane permeability. nih.gov This strategic combination of a pyridyl ring and a CF₃ group can lead to improved biological properties. Similarly, pyrazole oxime compounds carrying other substituted pyridyl moieties have been synthesized and evaluated, showing that the pyridine (B92270) ring is a key pharmacophore for tuning biological activity. mdpi.com

Computational and Predictive Approaches to SAR Analysis

Computational methods are increasingly employed to understand and predict the structure-activity relationships of complex molecules, providing valuable guidance for the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govexcli.de For thiazole and related heterocyclic derivatives, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These models can identify the key physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are correlated with activity. By building a reliable and predictive QSAR model from a set of known compounds, chemists can estimate the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. nih.govexcli.de

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a specific receptor target. nih.gov This method helps to elucidate the binding mechanism at a molecular level. For instance, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the 2-chlorothiazole (B1198822) derivative and the amino acid residues in the active site of a target protein. These insights can explain why certain substituents enhance activity while others diminish it, providing a rational basis for the observed SAR. nih.gov By identifying potential lead compounds with high predicted binding affinity and inhibitory rates, these computational tools significantly accelerate the discovery of improved therapeutic or agrochemical agents. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Analysis of Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These calculations for thiazole (B1198619) derivatives typically involve geometry optimization followed by the determination of various molecular descriptors. researchgate.netatlantis-press.com Methods such as DFT with basis sets like B3LYP/6-311G(d,p) are commonly employed to compute these properties. plos.orgresearchgate.net

Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding chemical reactivity, intermolecular interactions, and biological recognition processes. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attacks. nih.govurfu.ru

In MEP diagrams, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. urfu.ru For thiazole derivatives, negative potential is generally localized over electronegative atoms like the nitrogen of the thiazole ring, indicating a strong attraction to protons. nih.gov The regions around hydrogen atoms often exhibit positive potential. This distribution of electronic charge is critical in predicting how the molecule will interact with other reagents and biological targets. researchgate.net

The distribution of electron density and charges on individual atoms provides a quantitative measure of the molecule's electronic landscape. Mulliken population analysis is one method used to calculate these atomic charges, which helps in understanding the molecule's reactivity and stability. acs.org

Quantum chemical calculations can predict key thermodynamical properties at a given temperature, providing insights into the stability and energy of a molecule. These parameters are derived from vibrational frequency calculations performed on the optimized molecular geometry. iarjset.com

Key calculated thermodynamic parameters include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Thermal Energy (E): The total energy of the molecule at a specific temperature.

Specific Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Entropy (S): A measure of the disorder or randomness of the system.

While specific values for 2-Chloro-1,3-thiazole-5-carbaldehyde oxime are not available, the table below illustrates the typical thermodynamic parameters calculated for related heterocyclic compounds.

ParameterDescription
Zero-Point Vibrational Energy (ZPVE)The sum of all vibrational frequencies, providing the foundational energy of the molecule.
Thermal Energy (E)Includes translational, rotational, and vibrational contributions to the total energy.
Specific Heat Capacity (Cv)Reflects the molecule's ability to store thermal energy in its various degrees of freedom.
Entropy (S)Quantifies the molecule's disorder, with contributions from translational, rotational, and vibrational states.

Conformational Analysis and Stereochemical Characterization

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. It involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. mdpi.com

The thiazole ring is an aromatic heterocycle and is inherently planar. nih.govresearchgate.net However, the orientation of substituents attached to the ring can vary, leading to different stable conformations. These orientations are defined by torsion or dihedral angles.

In a study of the related compound 2-Chloro-5-chloromethyl-1,3-thiazole, X-ray crystallography revealed that the thiazole ring is essentially planar, with a maximum deviation of 0.000 (5) Å for the C3 atom. nih.govresearchgate.net The orientation of the chloromethyl group relative to the ring is a key structural feature.

CompoundParameterValueReference
2-Chloro-5-chloromethyl-1,3-thiazoleRing Planarity (max. deviation)0.000 (5) Å nih.govresearchgate.net
Torsion Angle (S—C2—C4—Cl2)-66.66 (1)° nih.govresearchgate.net

This specific torsion angle indicates that the substituent does not lie in the same plane as the thiazole ring. nih.govresearchgate.net Similar conformational preferences, governed by steric and electronic effects, would be expected for the carbaldehyde oxime group in the title compound.

Oximes can exist as different tautomers, including geometric isomers (E/Z) around the C=N double bond and prototropic tautomers where a proton shifts its position. For oximes derived from heteroaromatic aldehydes, there is a possibility of proton transfer from the oxime's hydroxyl group to a nitrogen atom within the heterocyclic ring. mdpi.com

Theoretical studies on related hydroxy-substituted thiazoles show a preference for the proton to move from the exocyclic oxygen to the ring nitrogen, leading to the formation of a C=O group. mdpi.com This equilibrium is significantly influenced by the solvent environment. While the hydroxy (-OH) tautomer might be stable, computational models often predict that tautomers with an HN–C=O substructure are more favorably hydrated and thus more stable in solution. mdpi.com It is therefore plausible that this compound exists in a dynamic equilibrium between its conventional oxime form and a tautomeric form involving the thiazole ring nitrogen.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates. While specific docking studies on this compound are not extensively documented, research on analogous thiazole derivatives provides valuable insights into how this compound might interact with various biological targets.

Studies on thiazole-containing compounds have demonstrated their ability to bind to a range of protein targets, including enzymes and receptors involved in cancer and infectious diseases. For instance, novel series of 2,4-disubstituted thiazole derivatives have been evaluated as potential anticancer agents by studying their interactions with tubulin. nih.gov Molecular docking of these compounds revealed key binding interactions within the colchicine (B1669291) binding site of tubulin, which is crucial for its polymerization. acs.org

Similarly, docking studies of fused heterocyclic compounds containing 1,3-thiazole moieties have been conducted on microbial protein targets like the ATPase domain of Thermus thermophilus gyrase B and penicillin-binding protein 4 from Staphylococcus aureus, revealing strong binding affinities. ias.ac.in The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π–π stacking, which collectively stabilize the ligand-protein complex. nih.gov Computational analyses suggest that specific functional groups on the thiazole ring and its substituents are critical for enhancing binding affinity and specificity to the target enzymes. ijirt.org

Interactive Data Table: Examples of Protein Targets for Thiazole Derivatives in Molecular Docking Studies

Protein TargetAssociated Disease/FunctionReference Compound Type
TubulinCancer2,4-disubstituted thiazoles
Penicillin-Binding ProteinsBacterial InfectionsPyrazolyl-thiazole derivatives
Sterol 14α-demethylaseFungal InfectionsPyrazolyl-thiazole derivatives
UreaseBacterial Infections (H. pylori)Thiazole-derived Schiff bases
α-GlucosidaseDiabetesBenzothiazole-derived pyrazolines

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

QSAR studies on thiazole derivatives have been conducted for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. laccei.orgnih.gov These studies typically involve calculating a set of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, relevant for anti-inflammatory drug development, identified several key descriptors that correlate with their inhibitory activity. laccei.org Similarly, 2D and 3D-QSAR models have been developed for aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net These models often reveal that electrostatic effects and specific structural features play a dominant role in determining the binding affinities and, consequently, the biological activity. researchgate.net

The development of a robust QSAR model typically involves the following steps:

Data Set Selection : A series of compounds with known biological activities is chosen.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors. The presence of the chloro group, the thiazole core, and the carbaldehyde oxime moiety would contribute to its unique set of descriptor values, which in turn would influence its predicted activity. Such models can help in the virtual screening of libraries of similar compounds to identify those with the most promising predicted activities for synthesis and experimental testing. nih.gov

Interactive Data Table: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeExamplesInformation Encoded
ElectronicELUMO, Dipole MomentElectron distribution, reactivity
Steric/TopologicalMolar Refractivity (MR), Molecular WeightSize, shape, and branching of the molecule
HydrophobicLogPLipophilicity and ability to cross membranes
Quantum ChemicalHOMO-LUMO gapChemical reactivity and kinetic stability

Medicinal and Agrochemical Research Perspectives Excluding Clinical Data

Investigation of Potential Biological Activities of the Compound and its Derivatives

The thiazole (B1198619) ring, particularly when substituted with a chlorine atom at the 2-position, serves as a versatile scaffold for developing biologically active molecules. The following subsections detail the specific activities investigated for derivatives of 2-chloro-1,3-thiazole-5-carbaldehyde oxime.

The 2-chloro-1,3-thiazole core is a fundamental component of some of the most effective and widely used insecticides, particularly within the neonicotinoid class. These synthetic compounds are neuro-active insecticides that act on the central nervous system of insects.

Key insecticidal derivatives include Thiamethoxam and Clothianidin. Thiamethoxam is a broad-spectrum, systemic insecticide that is absorbed by plants and transported to all parts, including pollen. It interferes with the transfer of information between nerve cells by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs), ultimately leading to paralysis and death of the insect. patsnap.compatsnap.com It is effective against a wide range of pests such as aphids, whiteflies, thrips, and Colorado potato beetles. webmd.com

Clothianidin, a metabolite of thiamethoxam, also features the 2-chloro-1,3-thiazole ring and functions as a potent agonist at insect nicotinic acetylcholine receptors. drugbank.comnih.gov It provides long-term control of a wide variety of insect pests, including those in the orders Hemiptera, Thysanoptera, Coleoptera, and Lepidoptera, through its excellent systemic action. drugbank.comresearchgate.net

Research has also explored other novel derivatives. For instance, a series of N-pyridylpyrazole derivatives containing a thiazole moiety demonstrated significant insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua. wikipedia.org One compound in this series, 7g , showed LC50 values comparable to the commercial insecticide indoxacarb. wikipedia.org Furthermore, N-substituted (1,3-thiazole)alkyl sulfoximine (B86345) derivatives have been synthesized and shown to exhibit good insecticidal activities against aphids such as Myzus persicae. drugbank.com

Compound/Derivative ClassTarget PestsNotable Findings
Thiamethoxam Aphids, jassids, whiteflies, thrips, rice hoppers, Colorado potato beetle, flea beetles, wireworms. webmd.comA systemic insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker. patsnap.compatsnap.com
Clothianidin Hemiptera, Thysanoptera, Coleoptera, Lepidoptera, Diptera. drugbank.comresearchgate.netA potent neonicotinoid that binds with high affinity to insect nAChRs. researchgate.net
N-pyridylpyrazole thiazole derivatives (e.g., 7g) Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda. wikipedia.orgCompound 7g exhibited excellent insecticidal activity with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L against the respective pests. wikipedia.org
(1,3-Thiazole)alkyl sulfoximine derivatives Myzus persicae (Green peach aphid). drugbank.comPreliminary bioassays indicated good insecticidal activities at a concentration of 10 mg/L. drugbank.com

Derivatives of the 2-chloro-1,3-thiazole structure have been a cornerstone of antifungal research, leading to the development of several commercial fungicides and promising new compounds. These derivatives often function through diverse mechanisms, including direct inhibition of fungal enzymes and induction of plant defense systems.

Thifluzamide is a thiazole carboxamide fungicide with systemic action used to control diseases such as rice sheath blight. webmd.com Its mode of action involves the inhibition of the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain, which disrupts energy production. researchgate.netwisdomlib.org

Ethaboxam , another thiazole carboxamide, is particularly effective against oomycete pathogens like Phytophthora and Pythium species. drugbank.com It is classified as a Group 22 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mechanism involves the disruption of β-tubulin assembly during mitosis. drugbank.comrxlist.com

Isotianil represents a different approach to disease control. It is a plant defense inducer that does not have direct antimicrobial effects but activates the plant's systemic acquired resistance (SAR). doi.orgnih.gov It works through the salicylic (B10762653) acid pathway, inducing the expression of pathogenesis-related genes and the accumulation of defense enzymes like chitinase, which can degrade fungal cell walls. drugbank.comnih.gov

Recent research has focused on creating novel thiazole derivatives containing oxime ether or oxime ester moieties. In one study, a series of piperidyl thiazole derivatives with an oxime ether group showed potent in vitro fungicidal activity against Phytophthora capsici. patsnap.comwikipedia.org The most active compound, 11b , had an EC50 value of 0.0104 μg/mL, which was superior to the commercial fungicide dimethomorph. patsnap.comwikipedia.org

Compound/Derivative ClassTarget PathogensMechanism of Action
Thifluzamide Rhizoctonia spp. (e.g., rice sheath blight). webmd.comwisdomlib.orgSuccinate dehydrogenase inhibitor (SDHI); blocks the electron transport chain. researchgate.net
Ethaboxam Oomycetes (Phytophthora spp., Pythium spp.). drugbank.comAffects β-tubulin assembly in mitosis. drugbank.comrxlist.com
Isotianil Magnaporthe grisea (rice blast), Mycosphaerella musicola (yellow sigatoka). doi.orgnih.govHost plant defense induction (Systemic Acquired Resistance). doi.org
Piperidyl thiazole oxime ether derivatives (e.g., 11b) Phytophthora capsici, Pseudoperonospora cubensis, Phytophthora infestans. patsnap.compatsnap.comThe exact mechanism is under investigation, but may cause mycelial abnormalities. patsnap.compatsnap.com
Isothiazole–thiazole derivatives (e.g., 6u) Pseudoperonospora cubensis, Phytophthora infestans. researchgate.netTargets oxysterol-binding protein (PcORP1) and induces systemic acquired resistance. researchgate.net

Research into the acaricidal (mite-killing) properties of 2-chloro-1,3-thiazole derivatives is not as extensive as that for their insecticidal and fungicidal activities. While the broader class of heterocyclic compounds has been explored for activity against mites, specific data on derivatives of this compound are limited in the scientific literature.

Some research has focused on structurally related heterocyclic compounds. For example, 2,4-diphenyl-1,3-oxazoline compounds are known to have high acaricidal activity, with etoxazole (B1671765) being a commercially available example. researchgate.net Although oxazolines are distinct from thiazoles, the strategy of "scaffold hopping," where one heterocyclic core is replaced by another to find similar biological activity, is common in agrochemical research. However, a study that synthesized 2,5-diphenyl-1,3-oxazoline compounds as isomers of the active 2,4-diphenyl-1,3-oxazolines found that the synthesized compounds showed lower activity against mite eggs and larvae. researchgate.net This highlights that even small structural changes can significantly impact acaricidal efficacy.

Currently, there is a lack of published studies demonstrating significant acaricidal activity specifically for derivatives of this compound. Further investigation is required to determine if this chemical scaffold holds potential for the development of novel acaricides.

The thiazole nucleus is a key component in a variety of compounds screened for broad-spectrum antimicrobial activity against both bacteria and fungi. The versatility of the thiazole ring allows for structural modifications that can lead to potent activity against various microbial strains.

Studies have shown that novel thiazole derivatives can exhibit significant antibacterial and antifungal effects. For example, a series of thiazole hydrazine (B178648) derivatives were synthesized and screened against several bacterial and fungal strains. drugbank.com Compounds 4b , 4g , and 4j from this series demonstrated better antifungal activity against Candida albicans (MIC = 250 µg/mL) than the standard drug griseofulvin (B1672149) (MIC = 500 µg/mL). drugbank.com Another study synthesized novel thiazole derivatives incorporating an imidazole (B134444) moiety, with some compounds showing considerable activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as various fungi. wikipedia.org

Derivatives incorporating sulfamoyl moieties have also been explored. The synthesis of new thiazole derivatives bearing a biologically active sulfonamide group resulted in compounds with promising in vitro antibacterial and antifungal activities. webmd.com Similarly, a study on new heteroaryl(aryl) thiazole derivatives found that the compounds had moderate antibacterial activity but better antifungal activity, with MIC values against fungal strains ranging from 0.06 to 0.47 mg/mL. doi.org The antifungal mechanism for these compounds was predicted to be the inhibition of 14a-lanosterol demethylase. doi.org

Derivative ClassTest OrganismsResults (MIC/MBC)
Thiazole Hydrazine Derivatives (4b, 4g, 4j) Candida albicansMIC = 250 µg/mL (More active than Griseofulvin). drugbank.com
Thiazole-Imidazole Hybrids (p-t, p-hp, p-as) Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus flavusShowed considerable antibacterial and antifungal activity. wikipedia.org
Heteroaryl(aryl) Thiazole Derivatives (Compound 9) Various fungal strainsMIC = 0.06–0.23 mg/mL; MFC = 0.11–0.47 mg/mL. doi.org
4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) Staphylococcus aureus, Escherichia coliMIC = 16.1 µM. patsnap.com
Thiazole Schiff Bases Bacillus subtilis, Staphylococcus aureus, Escherichia coliShowed favorable MIC values (1.56–6.25 μg/mL). nih.gov

The thiazole scaffold is a prominent feature in many compounds investigated for their potential as anticancer agents. Non-clinical, in vitro studies have demonstrated that various derivatives can exhibit significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.

One study detailed the synthesis of thiazole-incorporated phthalimide (B116566) derivatives and evaluated their cytotoxicity. drugbank.com Compound 5b was found to be the most potent derivative against the MCF-7 (breast cancer) cell line, with an IC50 value of 0.2 µM. drugbank.com The study suggested that the cytotoxic activity of these compounds might be linked to the induction of apoptosis through the intrinsic pathway. drugbank.com

Another series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones also showed potent antiproliferative activity. patsnap.com Compound 4c from this series was particularly active against both MCF-7 and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively, which were more potent than the standard drug Staurosporine. patsnap.comashpublications.org This compound was also found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2). patsnap.comashpublications.org

Thiazole-amino acid hybrid derivatives have also been explored. These compounds exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values in the low micromolar range (2.07–8.51 µM), comparable to the positive control 5-fluorouracil. nih.govresearchgate.net Furthermore, novel bis-thiazole derivatives have demonstrated remarkable cytotoxic activities, with compound 5c showing a potent IC50 value of 0.6 nM against the HeLa cell line. numberanalytics.com

Derivative ClassCancer Cell Line(s)Results (IC50 / GI50)
Thiazole-Phthalimide Hybrids (5b) MCF-7 (Breast)IC50 = 0.2 µM. drugbank.com
Benzylidene hydrazinyl-thiazolones (4c) MCF-7 (Breast), HepG2 (Liver)IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2). patsnap.comashpublications.org
Thiazole-Amino Acid Hybrids A549 (Lung), HeLa (Cervical), MCF-7 (Breast)IC50 values ranging from 2.07 to 8.51 µM. nih.govresearchgate.net
Bis-Thiazole Derivatives (5c) HeLa (Cervical)IC50 = 0.6 nM. numberanalytics.com
Arylidene-hydrazinyl-thiazoles (2a) MDA-MB-231 (Breast)IC50 = 3.92 µg/mL. nih.gov
Thiophenyl Thiazolyl-Pyridine Hybrids (8e) A549 (Lung)IC50 = 0.302 µM. nih.gov

Beyond the major areas of agrochemical and anticancer research, the thiazole scaffold is integral to compounds exhibiting a wide array of other pharmacological activities.

Anti-inflammatory Activity: The thiazole ring is a core component of the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam . nih.gov Meloxicam functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. wikipedia.org It shows a preference for inhibiting COX-2 over COX-1, which is thought to reduce certain gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.orgpatsnap.com Studies on other novel thiazole derivatives have also demonstrated anti-inflammatory properties, with some compounds showing significant inhibition of paw edema in animal models. wisdomlib.orgresearchgate.net

Anti-tubercular Activity: Thiazole-based compounds have emerged as promising candidates in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. Novel thiazole–chalcone hybrids have been synthesized and evaluated, with some compounds showing potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2.43 µM, which is more potent than the standard drug pyrazinamide. mdpi.com Other studies on thiazole derivatives have also reported promising antimycobacterial activity against the H37Rv strain of M. tuberculosis. researchgate.net

Anticonvulsant Activity: The thiazole nucleus is considered a valuable pharmacophore for the development of anticonvulsant agents. A series of novel thiazolidin-4-one substituted thiazoles were prepared and screened for antiepileptic potency. biointerfaceresearch.com Several of the synthesized compounds displayed varying degrees of activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, indicating potential for controlling different types of seizures. biointerfaceresearch.com Other research has also identified disubstituted 1,3-thiazoles and thiazole-linked azoles with significant anticonvulsant properties. nih.gov

Enzyme Inhibition: The thiazole moiety is present in several clinically important enzyme inhibitors. Dasatinib is a potent kinase inhibitor used in cancer therapy that targets multiple kinases, including BCR-ABL and Src family kinases. ashpublications.orgnih.govRitonavir , an anti-HIV drug, is a potent inhibitor of the HIV protease enzyme. drugbank.com It also acts as a powerful mechanism-based inactivator of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a property used to "boost" the plasma levels of other antiviral drugs. doi.orgencyclopedia.pub Additionally, various 2-amino thiazole derivatives have been shown to be effective inhibitors of metabolic enzymes like carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE). researchgate.netnih.gov

Nuclear Receptor Agonism: The thiazole ring is a component of molecules that can interact with nuclear receptors. For instance, Pramipexole is a non-ergot dopamine (B1211576) agonist that has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are G protein-coupled receptors. patsnap.comdrugbank.com It is used to treat Parkinson's disease and restless legs syndrome by mimicking the action of dopamine in the brain. drugs.com Research has also identified a class of thiazolidine (B150603) diones that act as specific ligands and activators for the retinoid Z receptor/retinoid acid receptor-related orphan receptor alpha (RZR/RORalpha), a nuclear receptor involved in mediating anti-inflammatory effects. nih.gov

Role as a Promising Candidate Scaffold for Medicinal Chemistry Research

The 1,3-thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.govresearchgate.net This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key structural component in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. nih.govglobalresearchonline.netnih.gov Thiazole derivatives have been successfully developed into drugs for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral treatments. nih.govnih.govresearchgate.net

The reactivity of the thiazole ring allows for diverse chemical modifications at various positions, enabling the synthesis of large libraries of compounds for biological screening. nih.gov The presence of the chlorine atom at the 2-position and the carbaldehyde oxime at the 5-position of this compound offers specific sites for synthetic elaboration. These functional groups can be modified to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, thereby optimizing its interaction with biological targets. The inherent aromaticity and the presence of heteroatoms in the thiazole ring also allow it to engage in various non-covalent interactions, which are crucial for molecular recognition processes. nih.gov The demonstrated success of other substituted thiazoles in drug discovery underscores the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net

Target Identification and Interaction Studies

Understanding how a compound interacts with biological macromolecules is fundamental to drug discovery. For this compound, its potential interactions are dictated by its distinct chemical features, including the capacity for hydrogen bonding, metal ion chelation, and specific binding to enzyme active sites and nuclear receptors.

The oxime moiety (-C(H)=N-OH) of this compound is a significant contributor to its potential intermolecular interactions. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.netbeilstein-journals.org These hydrogen bonds are critical for the specific recognition and binding of the molecule to the active sites of proteins and other biological targets. researchgate.net The ability of oximes to form stable hydrogen-bonded complexes can influence the compound's conformation and its affinity for a target. nih.gov

Furthermore, the thiazole ring itself, with its nitrogen and sulfur heteroatoms, presents potential sites for coordination with metal ions. nih.gov Thiazole-containing ligands have been shown to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). ijper.orgnih.govorientjchem.orgacs.org The nitrogen atom of the thiazole ring typically acts as a hard base, while the sulfur atom acts as a soft base, allowing for versatile coordination chemistry. nih.gov This ability to chelate metal ions is particularly relevant for the inhibition of metalloenzymes, where the compound could bind to the metal cofactor in the enzyme's active site, disrupting its catalytic function.

Table 1: Potential Interaction Sites of this compound

Functional GroupPotential Interaction TypeInteracting Partner
Oxime (-C(H)=N-OH)Hydrogen Bond Donor/AcceptorAmino acid residues in proteins
Thiazole NitrogenMetal Ion CoordinationMetal cofactors in enzymes
Thiazole SulfurMetal Ion CoordinationMetal cofactors in enzymes

The thiazole scaffold is present in a number of compounds that have been investigated as enzyme inhibitors. researchgate.net One area of significant interest is the inhibition of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

While direct studies on this compound as a urease inhibitor are not extensively reported, numerous studies on other thiazole derivatives provide insight into potential mechanisms. nih.govnih.gov The inhibitory activity of these compounds often relies on their ability to interact with the nickel ions in the urease active site. nih.gov The nitrogen and sulfur atoms of the thiazole ring can coordinate with the nickel ions, displacing water molecules and disrupting the catalytic cycle. The structure-activity relationships of various thiazole derivatives suggest that the nature and position of substituents on the thiazole ring significantly influence their inhibitory potency. researchgate.netacs.org For instance, hydrazine-clubbed 1,3-thiazoles have demonstrated potent urease inhibition, with IC₅₀ values in the nanomolar range, significantly more potent than the standard inhibitor, thiourea. nih.gov

Table 2: Urease Inhibitory Activity of Selected Thiazole and Related Derivatives

Compound ClassRepresentative IC₅₀ Value (μM)Reference Inhibitor (Thiourea) IC₅₀ (μM)
Hydrazine-clubbed 1,3-thiazoles0.110 - 0.4400.490
Imidazo[2,1-b]thiazole (B1210989) sulfonates/sulfamates2.9422.3
5-Nitrofuran-2-yl-thiadiazole derivatives0.94 - 6.7822.50
Quinazolin-4(3H)-one derivatives1.88 - 6.4215.06

Note: IC₅₀ values are presented to illustrate the potential of related scaffolds and are not direct data for this compound. nih.govnih.govnih.govnih.govresearchgate.net

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous molecules. nih.govnih.gov A compound that closely resembles the core structure of this compound is 6-(4-chlorophenyl)imidazo[2,1-b] nih.govthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO. nih.gov CITCO is a potent and selective agonist for human CAR. nih.govmedchemexpress.com

The discovery of CITCO highlighted the importance of the imidazo[2,1-b]thiazole scaffold in CAR activation. nih.govacs.org In vitro studies have shown that CITCO activates CAR with high efficacy, leading to the nuclear translocation of the receptor and the subsequent induction of CAR target genes, such as CYP2B6, which is involved in drug metabolism. nih.gov The agonistic activity of CITCO is highly selective for human CAR over other nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov The oxime moiety in CITCO is noted to be somewhat unstable under acidic conditions, which has prompted the development of analogs with more stable linkers, such as a triazole ring, to improve in vivo applicability. acs.org The established activity of CITCO provides a strong rationale for investigating this compound and its derivatives as potential modulators of CAR activity. researchgate.netnih.gov

Table 3: Activity Profile of the CAR Agonist CITCO

ParameterValue/Observation
Target ReceptorConstitutive Androstane Receptor (CAR)
ActivityPotent and selective agonist
EC₅₀ in CAR FRET assay49 nM
Selectivity>50-fold selectivity for CAR over PXR
Cellular EffectInduces CAR nuclear translocation and expression of target gene CYP2B6 in hepatocytes

Data pertains to the related compound CITCO. nih.gov

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Pathways

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times for the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with hydroxylamine (B1172632) and for the initial formylation of the thiazole (B1198619) ring.

Continuous Flow Chemistry: Implementing flow chemistry could enable safer, more controlled, and scalable production, minimizing the handling of potentially hazardous intermediates and reagents.

Novel Catalytic Systems: Investigating new catalysts for the formylation step or for C-H activation on the thiazole ring could provide more direct and efficient pathways, avoiding the use of organolithium reagents. chemscene.com

Table 1: Comparison of Synthetic Approaches

Methodology Classical Approach Future Direction Potential Advantages
Formylation Vilsmeier-Haack or organolithium chemistry C-H activation using transition metal catalysts Higher atom economy, milder reaction conditions
Oxime Formation Conventional heating in a solvent Microwave-assisted reaction Drastically reduced reaction times, improved yields
Overall Process Batch processing Continuous flow synthesis Enhanced safety, scalability, and process control

Development of Advanced Derivatization Strategies

The molecular scaffold of 2-Chloro-1,3-thiazole-5-carbaldehyde oxime possesses multiple reactive sites suitable for derivatization. Future efforts should concentrate on developing advanced strategies to systematically modify these sites, thereby generating large libraries of novel analogues for biological screening.

Strategic derivatization can be targeted at:

The Oxime Moiety: The oxime's hydroxyl group can be etherified or esterified to produce a wide range of derivatives. nih.gov Such modifications can significantly alter the compound's lipophilicity and hydrogen-bonding capabilities.

The Chloro Group: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities. nih.gov

The Thiazole Ring: While less reactive, the C-H bond at the 4-position could be a target for late-stage functionalization, introducing further diversity.

Table 2: Potential Derivatization Strategies

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
Oxime (-NOH) O-Alkylation / O-Acylation Alkyl halides, Acyl chlorides Oxime ethers, Oxime esters
Chloro Group (-Cl) Nucleophilic Substitution Amines, Alcohols, Thiols Amino-, alkoxy-, or alkylthio-thiazoles
Thiazole Ring (C4-H) C-H Functionalization Metal catalysts, directing groups Arylated or alkylated thiazoles

In-depth Mechanistic Studies of Chemical Reactivity

A thorough understanding of the chemical reactivity and reaction mechanisms of this compound is crucial for optimizing synthetic transformations and predicting its behavior in biological systems. Currently, detailed mechanistic data for this specific compound is scarce.

Future research should focus on:

Kinetic Studies: Performing kinetic analysis of key derivatization reactions (e.g., nucleophilic substitution at the C2 position) to quantify reactivity and optimize reaction conditions.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.

A deeper mechanistic understanding will enable more rational and predictable synthetic planning, leading to the efficient production of desired analogues.

Application of Advanced Computational Design in New Analogue Discovery

Computer-aided drug design (CADD) offers a powerful approach to accelerate the discovery of new analogues with enhanced biological activity. primescholars.com By leveraging computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of synthesized derivatives with their observed biological activities. These models can then be used to predict the activity of virtual compounds.

Molecular Docking: Performing docking studies of virtual libraries based on the this compound scaffold against various biological targets like enzymes and protein receptors. researchgate.netorientjchem.org This can identify potential lead compounds for specific diseases.

Pharmacophore Modeling: Generating pharmacophore models based on known active thiazole-containing drugs to guide the design of new derivatives that retain key interaction features.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational changes and binding stability of designed ligands within the active site of a target protein. nih.gov

Table 3: Computational Approaches for Analogue Design

Computational Method Application Desired Outcome
QSAR Correlate structure with activity Predictive model for biological activity
Molecular Docking Simulate binding to biological targets Prioritization of compounds for synthesis
Pharmacophore Modeling Identify essential structural features for activity Design of novel scaffolds with desired features
MD Simulations Analyze ligand-protein dynamics and stability Confirmation of binding modes and interaction stability

Broadening the Spectrum of In vitro Biological Activity Screening

The thiazole nucleus is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. mdpi.commdpi.comijper.org While some thiazole oximes have been investigated, the full biological potential of this compound and its derivatives remains largely unexplored.

A critical future direction is to conduct comprehensive in vitro screening of this compound and its newly synthesized analogues against a wide array of biological targets. This broad-based screening approach increases the likelihood of discovering novel biological activities.

Key screening areas should include:

Antimicrobial Activity: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as various fungal pathogens. nih.govnih.gov

Anticancer Activity: Evaluating cytotoxicity against a diverse range of human cancer cell lines, such as those from breast, lung, and liver cancers. mdpi.com

Enzyme Inhibition: Screening against key enzymes implicated in human diseases, such as kinases, proteases, and metabolic enzymes.

Antiviral Activity: Assessing efficacy against a variety of viruses to explore potential applications in treating infectious diseases.

Table 4: Proposed Targets for In Vitro Biological Screening

Target Area Specific Examples Rationale
Bacteria Staphylococcus aureus (MRSA), Pseudomonas aeruginosa Thiazole is a known antibacterial scaffold. mdpi.com
Fungi Candida albicans, Aspergillus niger Need for new antifungal agents. orientjchem.org
Cancer Cell Lines MCF-7 (Breast), A549 (Lung), HepG2 (Liver) Thiazole derivatives show antiproliferative activity. mdpi.com
Enzymes Cyclooxygenase (COX), Kinases, Dihydrofolate reductase (DHFR) Potential for anti-inflammatory or anticancer agents. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1,3-thiazole-5-carbaldehyde oxime?

  • Methodological Answer : The oxime derivative is typically synthesized via condensation of the aldehyde precursor (e.g., 2-chloro-1,3-thiazole-5-carbaldehyde) with hydroxylamine hydrochloride under alkaline conditions. For example, in related thiazole-oxime syntheses, hydroxylamine reacts with the aldehyde group to form the oxime, followed by purification via recrystallization . For the aldehyde precursor, Vilsmeier-Haack formylation of substituted thiazoles is a common approach, using reagents like POCl₃ and DMF .

Q. How can the oxime functional group be characterized spectroscopically?

  • Methodological Answer :
  • IR Spectroscopy : The oxime (C=N-O) stretch appears as a strong absorption band near 1640–1600 cm⁻¹. The aldehyde (C=O) stretch (~1700 cm⁻¹) should disappear post-oxime formation .
  • ¹H NMR : The oxime proton (N-OH) resonates as a singlet at δ 8.5–10.0 ppm, depending on solvent and substitution. The thiazole ring protons appear as distinct signals in the aromatic region (δ 7.0–8.5 ppm) .

Q. What solvents and catalysts are optimal for synthesizing thiazole-oxime derivatives?

  • Methodological Answer :
  • Solvents : Ethanol, DMF, or PEG-400 are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Catalysts : Bleaching Earth Clay (pH 12.5) or triethylamine are effective in heterogeneous catalytic conditions for oxime formation and subsequent functionalization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in thiazole-oxime derivatives?

  • Methodological Answer : SCXRD provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example, in related compounds, the thiazole ring’s planarity and oxime group orientation were validated using SHELX software for refinement . Key parameters include:
  • Crystal System : Monoclinic (e.g., P2₁/n space group) .
  • Bond Lengths : C-Cl (1.72–1.75 Å), C=N (1.28–1.30 Å) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Molecular docking with enzymes (e.g., MAPK/ERK pathway proteins) evaluates binding affinities. Software like AutoDock Vina models interactions between the oxime’s nucleophilic nitrogen and active-site residues .
  • QSAR Modeling : Correlates substituent effects (e.g., chloro, methyl groups) with bioactivity using descriptors like Hammett constants and logP values .

Q. How do substituents on the thiazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -Cl) : Activate the thiazole ring toward nucleophilic substitution at the 2-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Na₂CO₃ in THF/water .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields by hindering access to the reactive site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.